N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O4/c1-26-13-3-2-10(17)6-12(13)20-14(24)8-21-9-18-15-11(16(21)25)7-19-22(15)4-5-23/h2-3,6-7,9,23H,4-5,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIPDGWVYCEAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor, anti-inflammatory, and antibacterial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro-substituted aromatic ring and a pyrazolo-pyrimidine moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor activity. For instance, in vitro assays on lung cancer cell lines (A549, HCC827, NCI-H358) showed significant cytotoxic effects:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Similar Compound A | A549 | 2.12 ± 0.21 |
| Similar Compound B | HCC827 | 5.13 ± 0.97 |
| Similar Compound C | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action and potential clinical applications .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds related to this compound have also been evaluated. In a carrageenan-induced paw edema model, certain derivatives showed comparable efficacy to established anti-inflammatory drugs like diclofenac:
| Compound | Model | Inhibition (%) |
|---|---|---|
| Compound II10 | Carrageenan Paw Edema | 65% |
| Compound II11 | Carrageenan Paw Edema | 70% |
These results indicate that these compounds could serve as effective alternatives with potentially reduced side effects compared to traditional anti-inflammatory medications .
Antibacterial Activity
In addition to antitumor and anti-inflammatory effects, the antibacterial activity of related compounds has been assessed against various bacterial strains like E. coli and S. aureus. The results from these studies show that certain derivatives possess significant antibacterial properties:
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
These findings highlight the multifaceted biological activity of this class of compounds, suggesting their potential use in treating infections alongside their other therapeutic applications .
Case Studies
A recent case study involving the synthesis and evaluation of pyrazole derivatives found that modifications in the chemical structure significantly influenced biological activity. For instance, the introduction of different substituents on the pyrazolo-pyrimidine core altered both the potency and selectivity against cancer cell lines while maintaining favorable safety profiles in normal cells .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. These compounds have been shown to inhibit various protein kinases involved in cancer cell proliferation. For example, studies have demonstrated that derivatives of this compound can effectively inhibit the activity of specific kinases associated with tumor growth, leading to reduced cell viability in cancerous cell lines .
1.2 Anti-inflammatory Properties
In silico studies suggest that N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide may act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses. The compound's ability to inhibit this enzyme could provide a basis for developing new anti-inflammatory drugs .
2.1 Antimicrobial Efficacy
The compound has shown promising antimicrobial activity against various bacterial and fungal strains. In vitro studies indicate that it exhibits effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action appears to involve disruption of cellular processes essential for microbial survival .
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the chemical structure influence biological activity. For instance, variations in the substitution patterns on the pyrazolo[3,4-d]pyrimidine moiety have been correlated with enhanced potency against certain cancer cell lines, suggesting a pathway for optimizing therapeutic efficacy .
Case Studies and Research Findings
Future Research Directions
Further research is warranted to explore:
- Mechanistic Studies: Understanding the detailed mechanisms by which this compound exerts its biological effects.
- Clinical Trials: Evaluating safety and efficacy in human subjects for potential therapeutic applications.
- Analog Development: Synthesizing and testing analogs to enhance potency and selectivity against target diseases.
Q & A
Q. What are the standard synthetic methodologies for N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide?
The synthesis typically involves multi-step reactions starting with cyclization of pyrazole and pyrimidine precursors. For example, a common route includes:
- Condensation of 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides under basic conditions (e.g., triethylamine) to form the pyrazolo[3,4-d]pyrimidine core .
- Subsequent functionalization with 2-hydroxyethyl and chloro-methoxyphenyl groups via nucleophilic substitution or amidation reactions . Key reagents include chlorinated aromatic derivatives and reducing agents (e.g., NaBH₄), with purification via column chromatography .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions), high-resolution mass spectrometry (HRMS) (for molecular weight verification), and X-ray crystallography (to resolve 3D configurations) are standard. For instance, NMR peaks at δ 8.2–8.5 ppm confirm aromatic protons on the pyrimidine ring, while carbonyl groups (C=O) appear at ~170 ppm in ¹³C NMR .
Q. What are the primary biological targets of this compound?
The compound acts as a kinase inhibitor , competitively binding to ATP-binding sites in kinases (e.g., EGFR, VEGFR) to disrupt cell proliferation pathways . Additional studies suggest antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via membrane disruption .
Advanced Research Questions
Q. How can synthetic yields be optimized given contradictory reports on cyclization efficiency?
Conflicting yields (40–75%) in cyclization steps may arise from solvent polarity and temperature variations. Methodological improvements include:
- Using DMF as a solvent (polar aprotic) at 80–90°C to enhance reaction kinetics .
- Catalytic additives like p-toluenesulfonic acid (PTSA) to accelerate ring closure .
- Monitoring reaction progress via TLC or HPLC to terminate at optimal conversion points .
Q. How can computational modeling resolve ambiguities in the compound’s binding mode to kinase targets?
Molecular docking (e.g., AutoDock Vina ) and molecular dynamics simulations (e.g., GROMACS ) predict interactions between the chloro-methoxyphenyl group and hydrophobic kinase pockets (e.g., Phe862 in EGFR). These models align with experimental IC₅₀ values (~15 µM in MCF-7 cells) .
Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?
Variability in cytotoxicity data (e.g., IC₅₀: 15 µM in MCF-7 vs. 20 µM in HeLa) may reflect differences in cell permeability or off-target effects. Recommendations:
- Standardize assays (e.g., MTT or ATP-based viability tests ) .
- Use isogenic cell lines to isolate target-specific effects .
- Validate results with kinase activity assays (e.g., ADP-Glo™) .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved selectivity?
SAR studies highlight:
- Chloro-substitution at the 5-position enhances kinase affinity by 2-fold compared to fluoro analogs .
- The 2-hydroxyethyl group improves solubility but reduces metabolic stability in liver microsomes .
- Replacing methoxyphenyl with dimethylphenyl increases lipophilicity (logP +0.5) and blood-brain barrier penetration .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Prodrug approaches : Mask the hydroxyethyl group with acetyl esters to prevent oxidation .
- pH-sensitive formulations : Encapsulate in liposomes (pH 5.5–6.5) for targeted release in tumor microenvironments .
Q. How can researchers validate the compound’s anti-inflammatory mechanisms beyond COX-2 inhibition?
- Cytokine profiling (ELISA for IL-6, TNF-α) in LPS-stimulated macrophages .
- NF-κB pathway analysis via Western blot (e.g., p65 phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
